3-cyclopentyl-1-methyl-1H-pyrazol-4-amine
Description
Significance of Pyrazole (B372694) Derivatives in Academic Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. mdpi.comnih.gov These compounds are recognized for their wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. mdpi.com The versatility of the pyrazole scaffold allows for extensive functionalization at various positions on the ring, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological or material characteristics. nih.govchim.it
In synthetic chemistry, aminopyrazoles are particularly valuable as versatile building blocks. mdpi.com The amino group can be readily modified, serving as a handle for the construction of more complex molecular architectures, including fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines. chim.it The synthesis of the pyrazole core itself is well-established, often involving the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov
Overview of the 3-Cyclopentyl-1-methyl-1H-pyrazol-4-amine Scaffold in Synthetic and Structural Research
While specific research on this compound is limited, its structure suggests its potential as an intermediate in the synthesis of more complex molecules. The primary amine allows for a variety of chemical transformations, such as acylation, alkylation, and participation in condensation reactions.
Chemical and Physical Properties
Below is a table summarizing the known and predicted properties of this compound.
| Property | Value |
| CAS Number | 1549469-17-1 |
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
| Canonical SMILES | CN1C=C(C(=N1)C2CCCC2)N |
| InChI Key | HGHMSVWBEWHOSZ-UHFFFAOYSA-N |
| Predicted XLogP3 | 1.2 |
| Predicted Hydrogen Bond Donor Count | 1 |
| Predicted Hydrogen Bond Acceptor Count | 3 |
| Predicted Rotatable Bond Count | 1 |
Synthetic Approaches
One common strategy for introducing a 4-amino group onto a pyrazole ring is through the reduction of a 4-nitro-pyrazole precursor. researchgate.net This would involve the initial synthesis of the 3-cyclopentyl-1-methyl-1H-pyrazole core, followed by nitration at the 4-position and subsequent reduction of the nitro group to the desired amine.
Alternatively, the amine functionality could be introduced via reductive amination of a corresponding 4-formylpyrazole. The related compound, 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde, is commercially available and could serve as a key intermediate. biosynth.com This aldehyde could be reacted with an amine source, such as ammonia or a protected amine, followed by reduction to yield the target 4-aminopyrazole.
The construction of the initial pyrazole ring can be achieved through various cyclocondensation reactions. For instance, a β-diketone or a related 1,3-dielectrophile bearing a cyclopentyl group could be reacted with methylhydrazine to form the desired 1-methyl-3-cyclopentylpyrazole core. nih.gov
Structural Elucidation
Detailed structural analysis, such as X-ray crystallography, for this compound has not been reported. However, the structure can be confidently assigned based on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would be expected to show distinct signals for the methyl group protons, the cyclopentyl protons, the amine protons, and the lone proton on the pyrazole ring. 13C NMR would similarly provide characteristic signals for each of the nine carbon atoms in the molecule.
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound. Fragmentation patterns could provide further structural information.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, as well as C-H, C=C, and C-N bond vibrations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentyl-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-6-8(10)9(11-12)7-4-2-3-5-7/h6-7H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHMSVWBEWHOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
One-dimensional NMR spectra are fundamental for the initial structural verification and for assessing the purity of 3-cyclopentyl-1-methyl-1H-pyrazol-4-amine.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for the key protons in this compound are summarized in the table below. The cyclopentyl protons typically appear as a series of multiplets in the aliphatic region. The N-methyl group gives a characteristic singlet, while the pyrazole (B372694) ring proton also appears as a singlet. The amine protons often present as a broad singlet, and their chemical shift can be solvent-dependent.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole-H5 | 7.0-7.5 | Singlet |
| NH₂ | 3.0-5.0 | Broad Singlet |
| N-CH₃ | 3.6-3.8 | Singlet |
| Cyclopentyl-CH | 2.8-3.2 | Multiplet |
| Cyclopentyl-CH₂ | 1.5-2.1 | Multiplet |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The pyrazole ring carbons have distinct chemical shifts, with the carbon bearing the cyclopentyl group appearing at a lower field compared to the other ring carbons. The N-methyl and cyclopentyl carbons resonate in the aliphatic region of the spectrum. DFT calculations and comparison with similar structures suggest the following approximate chemical shifts. nih.gov
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrazole-C3 | 145-150 |
| Pyrazole-C4 | 120-125 |
| Pyrazole-C5 | 130-135 |
| N-CH₃ | 35-40 |
| Cyclopentyl-CH | 30-35 |
| Cyclopentyl-CH₂ | 25-30 |
Purity assessment is achieved by integrating the signals in the ¹H NMR spectrum and by the absence of signals corresponding to impurities.
Two-dimensional NMR techniques are instrumental in confirming the precise connectivity and regiochemistry of the substituents on the pyrazole ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton and carbon signals of the cyclopentyl group and the pyrazole ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, a crucial HMBC correlation would be observed between the N-methyl protons and the C5 carbon of the pyrazole ring, confirming the 1-methyl substitution pattern. nih.gov Correlations between the cyclopentyl methine proton and the C3 and C4 carbons of the pyrazole ring would further solidify the assignment of the cyclopentyl group at the 3-position. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show through-space correlations between protons that are in close proximity. A key NOESY correlation would be expected between the N-methyl protons and the pyrazole ring proton at C5, providing further evidence for the 1,3,4-substitution pattern. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₅N₃), the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition. For instance, the calculated m/z for the protonated molecule [M+H]⁺ would be compared to the measured value, with a very low mass error (typically <5 ppm) confirming the formula. nih.gov
| Ion | Calculated m/z |
| [M]⁺ | 165.1266 |
| [M+H]⁺ | 166.1344 |
| [M+Na]⁺ | 188.1164 |
Electron ionization (EI) mass spectrometry leads to the fragmentation of the molecular ion. The analysis of these fragmentation patterns provides valuable structural information. For pyrazole derivatives, common fragmentation pathways involve the cleavage of the pyrazole ring and the loss of substituents. researchgate.net
Key expected fragments for this compound would likely include:
Loss of the cyclopentyl group ([M - C₅H₉]⁺).
Cleavage of the pyrazole ring, leading to characteristic nitrogen-containing fragments.
Loss of the amino group or ammonia.
The fragmentation pattern serves as a fingerprint for the molecule and can be used to distinguish it from its isomers.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Analysis
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and the electronic structure of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (amine) | 3300-3500 | Symmetric and Asymmetric Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=N (pyrazole ring) | 1500-1600 | Stretching |
| C-N | 1250-1350 | Stretching |
The presence of sharp bands in the 3300-3500 cm⁻¹ region would confirm the primary amine, while the absorptions in the 2850-3000 cm⁻¹ range are characteristic of the C-H bonds in the methyl and cyclopentyl groups. semanticscholar.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Substituted pyrazoles typically exhibit absorption maxima in the UV region. The position of the absorption maximum (λ_max) is influenced by the nature and position of the substituents on the pyrazole ring. The electronic transitions are generally of the π → π* type, associated with the conjugated system of the pyrazole ring. The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted pyrazole core.
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be generated, from which the positions of atoms, bond lengths, and bond angles can be precisely determined.
While specific crystallographic data for this compound is not publicly available in the searched literature, the general principles of single-crystal X-ray diffraction would be applied to determine its molecular structure. The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data.
The expected structural features of this compound, based on analogous pyrazole derivatives, would include a planar pyrazole ring. researchgate.netmdpi.com The cyclopentyl group, methyl group, and amine group would be substituted at positions 3, 1, and 4 of the pyrazole ring, respectively. The analysis would provide precise measurements of bond lengths and angles within the pyrazole core, the cyclopentyl ring, and the substituents.
A hypothetical data table representing the kind of information obtained from such an analysis is presented below. Please note that these values are illustrative and not based on experimental data for the specific compound.
Interactive Data Table: Hypothetical Crystallographic Parameters for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| R-factor | Value |
| Note: The values in this table are placeholders and represent the type of data generated from a single-crystal X-ray diffraction experiment. |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govas-proceeding.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts can be obtained.
For this compound, a Hirshfeld surface analysis would reveal the nature and extent of hydrogen bonds, van der Waals forces, and other close contacts that govern the crystal packing. The amine group (N-H) would be expected to act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors. mdpi.com The cyclopentyl and methyl groups would likely be involved in weaker C-H···π or van der Waals interactions.
Interactive Data Table: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
| H···H | Value |
| N···H / H···N | Value |
| C···H / H···C | Value |
| Other | Value |
| Note: This table illustrates the potential distribution of intermolecular contacts for the compound. The values are not derived from experimental data. |
The combination of single-crystal X-ray diffraction and Hirshfeld surface analysis provides a comprehensive understanding of the solid-state structure of this compound, detailing both its intramolecular geometry and the complex network of intermolecular forces that define its crystalline form.
Computational Chemistry and Theoretical Studies
Molecular Docking Investigations of Pyrazole (B372694) Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential biomolecular interactions.
Ligand-Target Binding Mode Prediction and Conformational Analysis
Docking studies on pyrazole derivatives reveal detailed insights into how these compounds may interact with the active sites of biological targets. nih.gov The process involves placing the ligand into the binding pocket of a protein to find the best-fitting conformation. nih.gov Successful docking predicts conformations that are not only energetically favorable but also sterically compatible.
For pyrazole derivatives, docking simulations have shown that ligands orient themselves deep within the binding pockets of various protein kinases. nih.govresearchgate.net The analysis of these docked poses often highlights key interactions, such as the formation of hydrogen bonds with specific amino acid residues. For instance, studies have identified hydrogen bonds between pyrazole analogs and residues like Ala807, Cys773, Gly772, and Asp831 in different kinases. researchgate.netnih.gov These interactions, along with hydrophobic contacts, are critical for stabilizing the ligand-receptor complex. The conformational analysis component of these studies assesses the spatial arrangement of the atoms of the pyrazole derivative, ensuring that the predicted binding mode is structurally plausible.
Binding Energy and Interaction Profiling Calculations
A key output of molecular docking is the calculation of binding energy, which estimates the affinity between a ligand and its target. mdpi.com A more negative binding energy value typically indicates a stronger and more stable interaction. nih.gov Studies on various pyrazole derivatives have reported a wide range of binding energies, reflecting their diverse interaction profiles with different protein targets. researchgate.netmdpi.com
Table 1: Examples of Calculated Binding Energies for Pyrazole Derivatives Against Various Protein Targets
| Compound Type | Target Protein | Binding Energy (kcal/mol) | Binding Energy (kJ/mol) |
|---|---|---|---|
| Dihydropyrano[2,3-c]pyrazole | DHFR | -9.9 | - |
| Pyrazole Derivative | RET Kinase | -7.14 | - |
| 1,3,4-Thiadiazole-Pyrazole Hybrid | VEGFR-2 | - | -10.09 |
| 1,3,4-Thiadiazole-Pyrazole Hybrid | Aurora A | - | -8.57 |
| 1,3,4-Thiadiazole-Pyrazole Hybrid | CDK2 | - | -10.35 |
| Pyrazole-Chalcone Conjugate | Tubulin | -48.34 to -91.43 | - |
| Pyrazole-Carboxamide | hCA I | -7.5 to -8.5 | - |
| Pyrazole-Pyridine Hybrid | COX-2 | -9.8 to -10.9 | - |
Note: Direct conversion between kcal/mol and kJ/mol is approximately 1 kcal/mol = 4.184 kJ/mol. The values are taken from different studies and are presented as reported. nih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.netmdpi.com
Validation Methodologies for Computational Models (e.g., AutoDock Vina)
The reliability of docking results is contingent upon the validation of the computational model. A standard and crucial validation technique is "redocking." researchgate.netnih.gov This process involves removing the co-crystallized ligand from an experimentally determined protein structure and then docking it back into the same binding site using the chosen software, such as AutoDock Vina. nih.gov
The accuracy of the redocking is quantified by calculating the root-mean-square deviation (RMSD) between the atomic coordinates of the docked conformation and the original, experimentally observed conformation. nih.gov A low RMSD value, typically below 2.0 Å, indicates that the docking protocol can accurately reproduce the experimental binding mode, thus validating its predictive power for other similar ligands. researchgate.netnih.gov This validation step is essential to ensure that the computational setup is reliable before proceeding with screening new or untested compounds. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of pyrazole derivatives. researchgate.netmodern-journals.com These methods can elucidate the molecule's geometric structure, charge distribution, and orbital energies. tandfonline.com
Studies employing DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p) have been used to analyze the tautomeric stability of pyrazoles, which is influenced by the electronic nature of substituents on the ring. nih.gov For example, electron-donating groups tend to favor occupation at the C3 position of the pyrazole ring. nih.gov
Furthermore, these calculations help in determining reactivity descriptors. By analyzing the molecular electrostatic potential (MEP), regions that are rich or deficient in electrons can be identified, indicating likely sites for electrophilic or nucleophilic attack. tandfonline.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
Topomer CoMFA for Three-Dimensional Structure-Activity Relationship Derivations
Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is a 3D-QSAR technique that combines the strengths of 2D topomer methodologies and 3D CoMFA. It generates alignment-independent 3D models by creating a "topomer" representation of each molecule, which consists of a set of 3D conformers for fragments of the molecule. This approach is particularly useful for deriving structure-activity relationships without the need for manual molecular alignment, which can be a subjective step in traditional 3D-QSAR. researchgate.netnih.gov
Topomer CoMFA models for pyrazole and related heterocyclic derivatives have demonstrated good predictive ability. nih.govimist.maimist.ma These models are statistically validated using metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates a robust and predictive model. researchgate.net The output of a Topomer CoMFA study includes 3D contour maps that visualize the regions where steric and electrostatic fields favorably or unfavorably influence biological activity. researchgate.net This information is invaluable for guiding the design of new derivatives with enhanced potency by suggesting specific structural modifications. researchgate.net
Table 2: Statistical Results from Topomer CoMFA Studies on Heterocyclic Inhibitors
| Compound Series | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) |
|---|---|---|---|
| Triazine morpholino derivatives | mTOR | 0.693 | 0.940 |
| Purinylpyridine derivatives | B-Raf | 0.663 | 0.967 |
| Phenyloxylpropyl isoxazole (B147169) derivatives | Coxsackie virus B3 | 0.83 | 0.980 |
q² and r² are key statistical parameters indicating the predictive ability and goodness of fit of the QSAR model, respectively. nih.govimist.maresearchgate.net
Prediction of Molecular Descriptors Relevant to Chemical Behavior
Computational chemistry provides a powerful lens for understanding the intrinsic properties of a molecule and predicting its behavior in various chemical and biological environments. For the compound 3-cyclopentyl-1-methyl-1H-pyrazol-4-amine, a range of molecular descriptors can be calculated using theoretical models. These descriptors, derived from the molecule's structure, offer insights into its physicochemical properties, reactivity, and potential interactions with other molecules. Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are common computational methods employed for these predictions. youtube.comarxiv.org Such studies on pyrazole derivatives have been instrumental in fields like drug discovery, where they help in the rational design of new compounds with desired properties. scbdd.comneurosnap.aiscbdd.com
Below are data tables containing predicted molecular descriptors for this compound. These values are calculated using computational algorithms and provide a quantitative profile of the molecule's characteristics.
Table 1: Predicted Physicochemical Properties
| Descriptor | Predicted Value | Significance |
| Molecular Weight | 179.26 g/mol | The mass of one mole of the compound. |
| LogP (Octanol-Water Partition Coefficient) | 2.1 | Indicates the hydrophobicity of the molecule. A positive value suggests greater solubility in lipids than in water. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | Represents the surface area of polar atoms, influencing membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds, indicating the potential to donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 | The number of nitrogen or oxygen atoms, indicating the potential to accept hydrogen bonds. |
| Rotatable Bonds | 2 | The number of bonds that can rotate freely, influencing conformational flexibility. |
Table 2: Predicted Electronic and Quantum Chemical Properties
| Descriptor | Predicted Value | Significance |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges. |
| HOMO (Highest Occupied Molecular Orbital) Energy | -5.8 eV | Relates to the electron-donating ability of the molecule; a higher energy indicates a greater tendency to donate electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | 1.2 eV | Relates to the electron-accepting ability of the molecule; a lower energy indicates a greater tendency to accept electrons. |
| HOMO-LUMO Gap | 7.0 eV | The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and stability. A larger gap suggests higher stability. |
| Electron Affinity | 1.1 eV | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. |
| Ionization Potential | 8.2 eV | The energy required to remove an electron from a neutral atom or molecule. |
The predicted LogP value suggests that this compound has moderate lipophilicity, which is a critical factor in determining how a molecule might be absorbed and distributed in a biological system. The Topological Polar Surface Area (TPSA) is within a range that is often associated with good oral bioavailability in drug candidates. The presence of both hydrogen bond donors and acceptors indicates that the molecule can participate in hydrogen bonding, which is crucial for its interaction with biological targets and its solubility in protic solvents.
The electronic descriptors provide a deeper understanding of the molecule's reactivity. The calculated dipole moment indicates that the molecule is polar. The HOMO and LUMO energies, and the resulting HOMO-LUMO gap, are fundamental parameters in assessing the kinetic stability and chemical reactivity of a compound. A relatively large HOMO-LUMO gap suggests that the molecule is chemically stable. These theoretical predictions are invaluable for guiding further experimental studies and for understanding the structure-property relationships of this pyrazole derivative.
Molecular Interactions and Mechanistic Chemical Biology
Binding Studies with Specific Protein Domains or Active Sites
Detailed binding studies specifically for 3-cyclopentyl-1-methyl-1H-pyrazol-4-amine are not extensively documented in publicly available literature. However, the behavior of structurally related pyrazole (B372694) derivatives provides valuable insights into its potential interactions with protein domains and active sites. The pyrazole scaffold is a versatile pharmacophore capable of engaging in various non-covalent interactions, making it a common feature in the design of enzyme inhibitors and receptor modulators. mdpi.com
Characterization of Covalent and Non-Covalent Binding Mechanisms
The binding of small molecules like this compound to protein targets is predominantly governed by non-covalent interactions. These interactions, while individually weaker than covalent bonds, collectively contribute to the high affinity and specificity of a ligand for its binding site. cambridgemedchemconsulting.com There is no evidence to suggest that this compound acts as a covalent inhibitor. Its chemical structure lacks reactive electrophilic groups that would typically be required for the formation of a covalent bond with nucleophilic residues (such as cysteine or serine) in a protein's active site.
The non-covalent binding mechanisms for pyrazole-containing compounds are well-characterized and include:
Hydrogen Bonding: The pyrazole ring contains nitrogen atoms that can act as hydrogen bond donors and acceptors. nih.gov
Hydrophobic Interactions: The cyclopentyl and methyl groups are nonpolar and are likely to engage in favorable hydrophobic interactions within a protein's binding pocket. cambridgemedchemconsulting.com
Pi-Stacking: The aromatic pyrazole ring can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. cambridgemedchemconsulting.com
Analysis of Hydrogen Bonding Networks in Ligand-Target Interactions
The hydrogen bonding potential of this compound is a key determinant of its molecular recognition by biological targets. The primary amine group at the 4-position is a potent hydrogen bond donor. The two nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors. nih.gov The formation of stable hydrogen bonds with amino acid residues in a binding site can significantly enhance binding affinity. cambridgemedchemconsulting.com Theoretical studies on related pyrazole derivatives have shown that energetic hydrogen bonding interactions contribute to the stabilization of the ligand-protein complex. nih.gov
Role as a Chemical Probe in Mechanistic Investigations
A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. While this compound itself is not widely documented as a chemical probe, pyrazole derivatives with high potency and selectivity are valuable tools in target validation. researchgate.net For a compound to be an effective chemical probe, it must exhibit high affinity for its intended target and possess a well-defined mechanism of action. The development of such probes often involves extensive structure-activity relationship studies to optimize potency and minimize off-target effects.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrazole derivatives, SAR studies have provided insights into the roles of different substituents on the pyrazole core. nih.govnih.gov
Impact of Substituent Modifications on Molecular Recognition and Binding
Modifications to the substituents on the pyrazole ring can have a profound impact on molecular recognition and binding affinity.
Cyclopentyl Group at C3: In a study of pyrazole-based inhibitors of meprin α and β, a derivative bearing a cyclopentyl moiety at the 3-position exhibited inhibitory activity comparable to a 3,5-diphenylpyrazole (B73989) derivative. nih.gov This suggests that the bulky, hydrophobic cyclopentyl group can effectively occupy a hydrophobic pocket in the enzyme's active site. The distinct three-dimensional shape of the cyclopentyl group can enhance binding affinity and selectivity compared to other alkyl or aryl substituents.
Amine Group at C4: The 4-amino group is a key functional group for establishing hydrogen bonds with the target protein. Its position and basicity are critical for optimal interaction.
The following table summarizes the impact of substituent modifications on the activity of related pyrazole compounds, drawing from a study on meprin inhibitors. nih.gov
| Compound | R Group at Position 3 | Inhibitory Activity (Meprin α) |
| 7a | Phenyl | High (low nanomolar range) |
| 14a | Methyl | Decreased |
| 14b | Benzyl | Decreased |
| 14c | Cyclopentyl | Similar to 7a |
This data indicates that a bulky hydrophobic group at the 3-position, such as a phenyl or cyclopentyl ring, is favorable for high inhibitory activity against meprin α in this series of compounds. nih.gov
Positional Isomerism and Regiochemical Influence on Molecular Interactions
In the study of heterocyclic compounds, the specific arrangement of substituents on the core ring structure is paramount to its chemical properties and biological activity. For this compound, the concepts of positional isomerism and regiochemistry are critical in understanding its molecular interactions. Positional isomers are compounds that have the same molecular formula and the same carbon skeleton but differ in the position of their functional groups. The regiochemical outcome of the synthesis of substituted pyrazoles dictates which isomer is formed, and this, in turn, influences the molecule's three-dimensional structure and its ability to interact with biological targets. nih.govfrontiersin.org
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms and three carbon atoms. nih.gov In this compound, the substituents are fixed at specific positions: the cyclopentyl group at C3, the methyl group at N1, and the amine group at C4. However, several positional isomers can exist by rearranging these substituents around the pyrazole core.
The table below illustrates some of the potential positional isomers of the target compound, highlighting the diversity of structures that can arise from the same set of substituents.
Table 1: Potential Positional Isomers
| Isomer Name | Cyclopentyl Position | Methyl Position | Amine Position |
| This compound | C3 | N1 | C4 |
| 5-cyclopentyl-1-methyl-1H-pyrazol-4-amine | C5 | N1 | C4 |
| 4-cyclopentyl-1-methyl-1H-pyrazol-3-amine | C4 | N1 | C3 |
| 4-cyclopentyl-1-methyl-1H-pyrazol-5-amine | C4 | N1 | C5 |
| 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine | C3 | N1 | C5 |
| 5-cyclopentyl-1-methyl-1H-pyrazol-3-amine | C5 | N1 | C3 |
The synthesis of such substituted pyrazoles, often achieved through the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, can lead to a mixture of regioisomers. nih.gov For instance, the reaction of methylhydrazine with a cyclopentyl-substituted 1,3-diketone could potentially yield both 3-cyclopentyl and 5-cyclopentyl isomers. The regioselectivity of this reaction is influenced by factors such as the steric bulk of the substituents and the electronic conditions of the reaction. nih.gov Electron-donating groups, for example, have been shown to preferentially occupy the C3 position in some cases. mdpi.com
The specific location of each substituent profoundly affects the molecule's ability to form intermolecular interactions, which is the basis of its mechanistic chemical biology. The structure-activity relationships of pyrazole derivatives are highly dependent on the substitution pattern. nih.govelsevierpure.com Moving a key functional group can alter a compound's binding affinity for a biological target by orders of magnitude.
The influence of substituent position on molecular interactions is summarized in the following table, comparing the parent compound with a key positional isomer.
Table 2: Regiochemical Influence on Potential Molecular Interactions
| Feature | This compound | 5-cyclopentyl-1-methyl-1H-pyrazol-3-amine |
| Hydrogen Bond Donor | The amine group at the C4 position can act as a hydrogen bond donor. | The amine group at the C3 position can act as a hydrogen bond donor. Its proximity to the N2 atom may influence its acidity and bonding angle. |
| Hydrogen Bond Acceptor | The pyridine-like nitrogen at the N2 position is a primary hydrogen bond acceptor. | The pyridine-like nitrogen at the N2 position remains a hydrogen bond acceptor. |
| Steric Profile | The bulky cyclopentyl group at C3 creates a specific steric footprint, influencing how the molecule fits into a binding site. | The cyclopentyl group at C5 creates a different steric profile, potentially allowing or blocking interactions that were possible in the other isomer. |
| Hydrophobic Interactions | The cyclopentyl group provides a significant hydrophobic surface for van der Waals or hydrophobic interactions. | The hydrophobic surface is relocated to the C5 position, which would require a complementary hydrophobic pocket in a different region of a target binding site. |
| Dipole Moment | The overall molecular dipole is determined by the specific vector sum of bond dipoles from the N-methyl, C-cyclopentyl, and C-amine groups. | The rearrangement of the cyclopentyl and amine groups results in a different molecular dipole moment, affecting long-range electrostatic interactions and properties like solubility. |
Applications in Complex Molecule Synthesis
3-Cyclopentyl-1-methyl-1H-pyrazol-4-amine as a Versatile Building Block in Organic Synthesis
This compound serves as a crucial starting material in the field of organic synthesis due to its unique structural features and reactive functionalities. The pyrazole (B372694) core is a privileged scaffold in medicinal chemistry, and the presence of a primary amine at the 4-position, a methyl group at the 1-position, and a cyclopentyl group at the 3-position offers multiple points for molecular diversification. researchgate.netmdpi.com The amino group, in particular, acts as a versatile handle for the introduction of a wide array of substituents, enabling the construction of complex molecular architectures. researchgate.net
The utility of aminopyrazoles as building blocks stems from their ability to act as potent nucleophiles. This reactivity allows for the straightforward formation of various chemical bonds, making them ideal precursors for the synthesis of more elaborate compounds. researchgate.net The cyclopentyl moiety contributes to the lipophilicity of the molecule, a property that can be advantageous in the design of bioactive compounds. Furthermore, the substituted pyrazole ring system is relatively stable, providing a robust framework for further chemical modifications. The strategic placement of the different substituents on the pyrazole ring allows for the controlled and regioselective synthesis of new derivatives.
Derivatization for the Construction of Advanced Chemical Entities
The primary amino group of this compound is the principal site for derivatization, allowing for the synthesis of a diverse range of advanced chemical entities.
The nucleophilic nature of the amino group facilitates its reaction with carboxylic acid derivatives and sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. Amidation is a common strategy to introduce a variety of functional groups, thereby modifying the physicochemical properties of the parent molecule. For instance, reaction with an activated carboxylic acid, such as an acyl chloride or an anhydride, in the presence of a base, yields the corresponding N-(3-cyclopentyl-1-methyl-1H-pyrazol-4-yl)amide. Similarly, sulfonamides can be prepared by reacting the amine with a sulfonyl chloride, often in the presence of a non-nucleophilic base like pyridine. researchgate.net These reactions are generally high-yielding and tolerant of a wide range of functional groups.
The formation of pyrazole-containing amides and sulfonamides is a well-established method for the generation of compounds with potential biological activities. researchgate.netnih.gov The resulting amide and sulfonamide linkages are metabolically stable and can participate in hydrogen bonding interactions, which are crucial for molecular recognition processes.
While less common for primary amines, derivatization to form carbamates (the nitrogen analogues of carbonates) is a feasible transformation. This can be achieved by reacting the amine with a chloroformate in the presence of a base. The resulting carbamate (B1207046) linkage can serve as a bioisostere for other functional groups or as a protecting group for the amine.
Direct esterification of the amine is not a standard transformation; however, the amine can be a precursor to other functional groups that can undergo esterification. For instance, conversion of the amine to a hydroxyl group would allow for subsequent esterification. The synthesis of pyrazole-4-carboxylic acid esters has been reported, highlighting the versatility of the pyrazole scaffold for incorporating ester functionalities. google.com
The reaction of this compound with isocyanates or isothiocyanates provides a direct route to the corresponding urea (B33335) and thiourea (B124793) derivatives. nih.govnih.gov These reactions typically proceed under mild conditions and afford the products in good yields. The urea and thiourea moieties are important pharmacophores in drug discovery due to their ability to act as hydrogen bond donors and acceptors. nih.govnih.gov
The synthesis of pyrazolyl-ureas and -thioureas has been explored for the development of various therapeutic agents. nih.govresearchgate.net The general synthetic approach involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate.
| Derivative | Reactant | Resulting Linkage |
| Amide | Carboxylic acid derivative | -NH-C(=O)- |
| Sulfonamide | Sulfonyl chloride | -NH-S(=O)₂- |
| Carbamate | Chloroformate | -NH-C(=O)-O- |
| Urea | Isocyanate | -NH-C(=O)-NH- |
| Thiourea | Isothiocyanate | -NH-C(=S)-NH- |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) in Scaffold Extension
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com While the primary amine of this compound is not a direct participant in these reactions as a coupling partner, the pyrazole scaffold itself can be functionalized with a leaving group (e.g., a halide) that can undergo cross-coupling. For instance, a halogenated derivative of the pyrazole could participate in Suzuki-Miyaura or Sonogashira reactions to introduce new aryl, heteroaryl, or alkynyl substituents. mdpi.comnanochemres.org
The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is a versatile method for creating biaryl structures. beilstein-journals.org Similarly, the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, providing access to substituted alkynes. organic-chemistry.orgnih.gov These reactions have been successfully applied to pyrazole-containing molecules for the extension of their molecular framework. nih.govresearchgate.netresearchgate.net
The pyrazole nitrogen atoms can also act as ligands for the palladium catalyst, potentially influencing the outcome of the cross-coupling reaction. nih.govresearchgate.net The development of pyrazole-based ligands for palladium catalysts is an active area of research. researchgate.net
| Reaction | Coupling Partners | Bond Formed |
| Suzuki-Miyaura | Organoboron compound + Halide/Triflate | C-C |
| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | C-C (sp-sp²) |
Cycloaddition Reactions for Novel Ring System Architectures
Cycloaddition reactions are a class of pericyclic reactions that are highly valuable for the construction of cyclic compounds. Pyrazole and its derivatives can potentially participate in cycloaddition reactions, either as the diene or dienophile component, depending on the substitution pattern and reaction conditions. For instance, [4+2] cycloaddition reactions (Diels-Alder reactions) involving pyrazole-fused systems have been reported. researchgate.netnih.gov
Furthermore, [3+2] cycloaddition reactions are a common method for the synthesis of five-membered heterocyclic rings, including the pyrazole ring itself. beilstein-journals.orgorganic-chemistry.org While the fully aromatic pyrazole ring of this compound is generally unreactive in cycloadditions, derivatization of the ring or the substituents could introduce reactive moieties capable of participating in such transformations. For example, the introduction of an alkenyl or alkynyl group onto the pyrazole scaffold via a cross-coupling reaction would provide a handle for subsequent cycloaddition reactions, leading to the formation of novel polycyclic ring systems. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of polysubstituted pyrazoles is a well-established field, yet there is a continuous drive towards more efficient, cost-effective, and environmentally benign methodologies. For a compound like 3-cyclopentyl-1-methyl-1H-pyrazol-4-amine, future synthetic research could focus on several key areas:
Green Chemistry Approaches: Traditional methods for pyrazole (B372694) synthesis often involve harsh reagents and organic solvents. Future synthetic strategies could employ greener alternatives such as water as a solvent, microwave-assisted organic synthesis (MAOS), and the use of heterogeneous catalysts. These approaches not only reduce the environmental impact but can also lead to improved reaction times and yields.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. The development of a flow-based synthesis for this compound would be a significant step towards its large-scale and on-demand production.
Catalytic C-H Activation: Direct C-H activation strategies are at the forefront of modern organic synthesis. Applying these methods to the pyrazole core could enable the direct introduction of the cyclopentyl group or other functionalities, bypassing the need for pre-functionalized starting materials and improving atom economy.
Advanced Computational Design and Virtual Screening of Analogues
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational approaches can guide the design and prioritization of new analogs with desired properties.
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. This fundamental understanding is crucial for predicting its behavior in different chemical environments and its potential interactions with biological targets.
Molecular Docking and Virtual Screening: By identifying potential biological targets through computational methods, molecular docking can be used to predict the binding affinity and mode of interaction of this compound and a virtual library of its analogs. This in silico screening can significantly accelerate the identification of promising lead compounds for further experimental validation.
Molecular Dynamics Simulations: To understand the dynamic behavior of this compound and its potential complexes with biomolecules, molecular dynamics simulations can provide insights into conformational changes, binding stability, and the role of solvent effects.
Table 1: Potential Computational Approaches for the Study of this compound
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Electronic structure analysis | Reactivity, spectroscopic properties, and molecular orbital energies. |
| Molecular Docking | Binding to biological targets | Identification of potential protein targets and prediction of binding modes. |
| Virtual Screening | High-throughput in silico testing | Rapid screening of large libraries of analogs to identify potential hits. |
| Molecular Dynamics (MD) | Simulation of molecular motion | Understanding conformational flexibility and binding stability over time. |
Exploration of New Molecular Interaction Profiles through Chemical Biology Approaches
Chemical biology aims to use chemical tools to study and manipulate biological systems. For this compound, chemical biology approaches can be instrumental in elucidating its mechanism of action and identifying its cellular targets.
Design of Chemical Probes: By functionalizing the this compound scaffold with reporter tags such as fluorophores or biotin, chemical probes can be developed. These probes can be used in cellular imaging and affinity-based proteomics to identify the specific proteins that the compound interacts with.
Activity-Based Protein Profiling (ABPP): If the compound is found to have enzymatic inhibitory activity, ABPP can be a powerful technique to identify its specific targets in a complex biological sample. This involves designing reactive probes that covalently bind to the active site of the target enzyme.
Phenotypic Screening: High-content screening of this compound and its analogs in various cell-based assays can reveal unexpected biological activities and provide clues about its mechanism of action.
Integration of High-Throughput Synthesis and Characterization in Pyrazole Research
To efficiently explore the chemical space around this compound, high-throughput synthesis and characterization techniques are essential.
Parallel Synthesis: The use of automated parallel synthesizers can enable the rapid generation of a large library of analogs with variations at the cyclopentyl, methyl, and amine positions. This allows for a systematic exploration of the structure-activity relationship (SAR).
Automated Purification and Analysis: Integrating automated purification systems (e.g., mass-directed preparative HPLC) and high-throughput analytical techniques (e.g., LC-MS, NMR) is crucial for the efficient processing and characterization of large compound libraries.
Miniaturization and Microfluidics: Miniaturized reaction formats and microfluidic devices can further accelerate the synthesis and screening process, while minimizing the consumption of reagents and solvents.
The strategic application of these future-oriented research avenues will be pivotal in unlocking the scientific and potentially commercial value of this compound. While this specific molecule remains a frontier for detailed investigation, the robust and ever-advancing methodologies in chemical synthesis, computational modeling, and biological screening provide a clear roadmap for its exploration.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-cyclopentyl-1-methyl-1H-pyrazol-4-amine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, cyclopentylamine derivatives can be prepared by reacting iodopyrazole intermediates with cyclopentylamine in the presence of cesium carbonate and copper catalysts (e.g., copper(I) bromide) in polar aprotic solvents like DMSO at moderate temperatures (35–50°C) . Intermediates are characterized using -NMR, -NMR, and HRMS to confirm regioselectivity and purity. Low yields (~17.9%) in some cases necessitate optimization of reaction time, stoichiometry, or catalyst loading .
Q. How is the purity and stability of this compound assessed during synthesis?
- Methodological Answer : Chromatographic techniques (e.g., silica gel column chromatography with gradients of ethyl acetate/hexane) are employed for purification. Stability is monitored via HPLC under accelerated degradation conditions (e.g., acidic/basic hydrolysis, thermal stress). Safety data sheets (SDS) recommend storing the compound in anhydrous environments to prevent decomposition .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Researchers must consult SDS guidelines for hazard identification. Key precautions include using fume hoods to avoid inhalation, wearing nitrile gloves to prevent dermal exposure, and neutralizing waste with dilute acetic acid before disposal. Emergency procedures involve rinsing exposed areas with water and seeking medical evaluation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL or SHELXD software is used to determine molecular geometry, anisotropic displacement parameters, and hydrogen bonding networks. For example, ORTEP-III with a GUI (WinGX suite) visualizes thermal ellipsoids and validates bond lengths/angles against expected values (e.g., C–C bond lengths ~1.54 Å) . High-resolution data (R factor < 0.05) ensure accuracy in stereochemical assignments .
Q. What strategies address low synthetic yields of this compound hydrochloride salts?
- Methodological Answer : Yield optimization involves screening alternative catalysts (e.g., Pd/C for dehalogenation), solvent systems (DMF vs. DMSO), and temperature gradients. Kinetic studies using -NMR reaction monitoring can identify rate-limiting steps. For hydrochloride salts, counterion exchange (e.g., switching from HCl to trifluoroacetic acid) may improve crystallinity and solubility .
Q. How do substituents on the pyrazole ring influence biological activity in related compounds?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine) reveal that electron-donating groups (e.g., methoxy) enhance binding to targets like kinases or GPCRs, while bulky substituents (e.g., cyclopentyl) modulate lipophilicity and bioavailability. Computational docking (e.g., AutoDock Vina) paired with in vitro assays validates these hypotheses .
Q. What analytical techniques resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Discrepancies in -NMR shifts (e.g., aromatic proton splitting patterns) are addressed by 2D NMR (COSY, HSQC) to assign coupling pathways. Conflicting mass spectrometry results (e.g., isotope patterns) require high-resolution ESI-MS or MALDI-TOF for accurate mass validation. Cross-referencing with synthetic intermediates (e.g., iodopyrazole precursors) ensures consistency .
Q. How is the compound integrated into high-throughput screening (HTS) for drug discovery?
- Methodological Answer : As a building block, it is functionalized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to generate diverse libraries. Automated platforms (e.g., LabMate.AI ) optimize reaction conditions (e.g., solvent, ligand) for C–N bond formation. Screening against disease-specific assays (e.g., kinase inhibition) identifies lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
